2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole
Description
2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole is a heterocyclic compound featuring a pyrrole core substituted with a 2,4-dichlorophenyl group at the 2-position and an ethylsulfonyl moiety at the 3-position. Its ethylsulfonyl group distinguishes it from other dichlorophenyl-containing derivatives, which may influence solubility, metabolic stability, and target selectivity .
Properties
Molecular Formula |
C12H11Cl2NO2S |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-ethylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C12H11Cl2NO2S/c1-2-18(16,17)11-5-6-15-12(11)9-4-3-8(13)7-10(9)14/h3-7,15H,2H2,1H3 |
InChI Key |
QZCDSGODNDMUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole typically involves the reaction of 2,4-dichlorophenyl derivatives with ethylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Pyrrole-Based Derivatives
Compound: 5-(2-Aminopyrimidin-4-yl)-2-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxamide
- Structural Features: Shares the 2,4-dichlorophenyl-pyrrole scaffold but replaces the ethylsulfonyl group with a carboxamide-linked aminopyrimidine.
- Biological Activity : Acts as a Cdc7 kinase inhibitor, critical for DNA replication and cancer cell proliferation.
Thiazole-Based Derivatives
Compound : 2-(5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole [16b]
- Structural Features : Replaces the pyrrole core with a thiazole ring and incorporates additional substituents (thiophen-2-yl, fluorophenyl).
- Biological Activity: Demonstrates superior cytotoxicity against HepG2 hepatocellular carcinoma cells (IC50 < cisplatin).
- Key Difference : The thiazole-thiophen-fluorophenyl architecture may enhance membrane permeability or target engagement compared to pyrrole derivatives .
Triazole-Based Fungicides
Compounds : Quinconazole, Fluquinconazole, Propiconazole
- Structural Features: Quinconazole: 2,4-Dichlorophenyl-quinazolinone with a 1H-1,2,4-triazole substituent. Propiconazole: 2,4-Dichlorophenyl-dioxolane-triazole hybrid.
- Biological Activity : Broad-spectrum fungicides targeting ergosterol biosynthesis.
- Key Difference : The triazole ring is critical for antifungal activity, whereas the ethylsulfonyl-pyrrole structure lacks this pharmacophore, suggesting divergent applications (agricultural vs. medicinal) .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Key Substituents | Biological Activity | Application | Reference |
|---|---|---|---|---|---|
| 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole | Pyrrole | 2,4-Dichlorophenyl, ethylsulfonyl | Inferred enzyme inhibition | Medicinal (Potential) | [2] |
| Cdc7 Inhibitor | Pyrrole | 2,4-Dichlorophenyl, carboxamide | Cdc7 kinase inhibition | Anticancer | [2] |
| Thiazole [16b] | Thiazole | 2,4-Dichlorophenyl, thiophen, fluorophenyl | Cytotoxicity (HepG2) | Anticancer | [1] |
| Quinconazole | Quinazolinone | 2,4-Dichlorophenyl, triazole | Fungicidal | Agriculture | [3] |
| Propiconazole | Triazole-dioxolane | 2,4-Dichlorophenyl, propyl | Fungicidal | Agriculture | [4] |
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- The 2,4-dichlorophenyl group is a common feature in diverse bioactive compounds, contributing to hydrophobic interactions with target proteins.
- Heterocycle choice (pyrrole vs. thiazole vs. triazole) dictates functional roles: pyrroles may favor enzyme inhibition, thiazoles enhance cytotoxicity, and triazoles are critical for antifungal activity.
- Substituents like ethylsulfonyl (electron-withdrawing) vs. carboxamide (hydrogen-bonding) modulate solubility and target selectivity .
Synthetic Considerations :
Unanswered Questions :
- Direct biological data for this compound are lacking. Future studies should evaluate its enzyme inhibition profile, cytotoxicity, and pharmacokinetics.
Biological Activity
The compound 2-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrrole is a pyrrole derivative that has garnered interest due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula: CHClNOS
- Molecular Weight: 303.27 g/mol
This compound features a dichlorophenyl moiety and an ethylsulfonyl group, which are significant for its biological activity.
Biological Activity Overview
Research has indicated that derivatives of pyrrole exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrrole derivatives. In one study, compounds similar to this compound exhibited significant antibacterial effects against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Dichlorophenyl)-Pyrrole | Staphylococcus aureus | 12 μg/mL |
| 2-(Dichlorophenyl)-Pyrrole | Escherichia coli | 14 μg/mL |
| 2-(Dichlorophenyl)-Pyrrole | Bacillus subtilis | 10 μg/mL |
These results indicate that the compound may possess potent antibacterial properties, potentially useful in treating infections caused by resistant strains.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrole derivatives has also been explored. A related compound demonstrated protective effects against neuroinflammation in models of Parkinson's disease by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.
- Mechanism: The compound inhibited the NF-κB signaling pathway and reduced levels of nitric oxide (NO) and prostaglandin E2 (PGE) in activated microglial cells. This suggests that similar mechanisms may operate for this compound.
Antitubercular Activity
Research into the antitubercular properties of pyrrole derivatives has revealed promising results. Compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis.
| Study | Activity | MIC |
|---|---|---|
| Pyrrole Derivative Study | Anti-TB activity | <0.016 μg/mL |
This indicates that this compound may also exhibit significant antitubercular activity, warranting further investigation.
Case Studies
Recent studies have focused on synthesizing and evaluating the biological activities of various pyrrole derivatives. For instance:
- In a study evaluating multiple pyrrole compounds for their antitubercular properties, several derivatives exhibited MIC values below the threshold for effective treatment against drug-resistant strains.
- Another study highlighted the potential neuroprotective effects of pyrrole derivatives in models of neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
